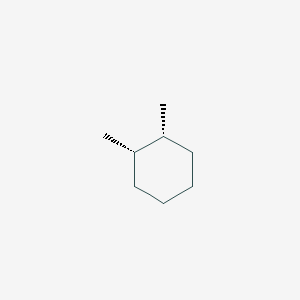

cis-1,2-Dimethylcyclohexane

概要

説明

cis-1,2-Dimethylcyclohexane: is an organic compound with the molecular formula C8H16 . It is a stereoisomer of 1,2-dimethylcyclohexane, where both methyl groups are on the same side of the cyclohexane ring. This compound is known for its unique conformational properties and is often studied in the context of stereochemistry and conformational analysis .

準備方法

Synthetic Routes and Reaction Conditions:

Hydrogenation of 1,2-Dimethylbenzene: One common method to prepare cis-1,2-dimethylcyclohexane involves the hydrogenation of 1,2-dimethylbenzene (o-xylene) using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

Cyclization of 1,6-Octadiene: Another method involves the cyclization of 1,6-octadiene in the presence of a suitable catalyst to form the cyclohexane ring with the desired cis-1,2-dimethyl substitution.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity of the product .

化学反応の分析

Conformational Dynamics and Stability

The compound exists in two chair conformations that rapidly interconvert via ring flipping . Each conformation features:

-

One methyl group axial (experiencing 7.6 kJ/mol 1,3-diaxial strain)

-

One methyl group equatorial (experiencing 3.8 kJ/mol gauche interaction) .

| Conformation | Axial Group | Equatorial Group | Total Strain Energy (kJ/mol) |

|---|---|---|---|

| Chair A | Methyl | Methyl | 11.4 |

| Chair B | Methyl | Methyl | 11.4 |

Both conformers are equally stable due to identical strain energies . This dynamic equilibrium prevents isolation of individual conformers at room temperature.

Meso Compound Classification

Despite having stereogenic centers at C1 and C2, cis-1,2-dimethylcyclohexane is achiral due to:

-

A rapid interconversion between enantiomeric conformers via ring flipping .

-

An internal plane of symmetry in planar cyclohexane models (though not strictly applicable to chair conformations) .

This behavior mirrors nitrogen inversion in amines, where rapid stereochemical interconversion nullifies optical activity .

Reaction Mechanisms Involving Analogous Systems

While this compound lacks functional groups for common reactions, its conformational analysis informs reactivity in substituted derivatives:

E2 Elimination in Halogenated Analogs

For analogs like cis-1-chloro-2-methylcyclohexane:

-

Axial leaving groups (e.g., Cl) align anti-periplanar with β-hydrogens, enabling E2 elimination.

-

The cis isomer reacts faster than trans due to lower steric strain in transition-state conformers .

| Isomer | Conformer Stability (kJ/mol) | E2 Reaction Rate | Major Product |

|---|---|---|---|

| cis-1-Cl-2-Me | 5.6 (axial Cl, equatorial Me) | Fast | Zaitsev-compliant alkene |

| trans-1-Cl-2-Me | 15.2 (axial Cl, axial Me) | Slow | Non-Zaitsev alkene |

Steric Hindrance in Substitution Reactions

Bulky substituents (e.g., tert-butyl) in cis-1,2-disubstituted cyclohexanes:

-

Force equatorial positioning of larger groups.

-

Reduce SN2 reactivity due to increased steric hindrance in axial positions .

Comparative Reactivity in Disubstituted Cyclohexanes

Key trends for disubstituted systems :

| Substitution Pattern | Preferred Conformer | Reactivity in E2 | Steric Strain (kJ/mol) |

|---|---|---|---|

| cis-1,2-dimethyl | AE/EA | Low (no LG) | 11.4 |

| cis-1-Cl-2-Me | Axial Cl | High | 5.6 |

| trans-1-Cl-2-Me | Equatorial Cl | Low | 15.2 |

LG = Leaving group

Experimental Observations

科学的研究の応用

Structural Characteristics

Cis-1,2-dimethylcyclohexane consists of a cyclohexane ring with two methyl groups attached to adjacent carbon atoms on the same side. This configuration leads to specific conformational preferences that influence its chemical behavior and interactions.

Conformational Analysis

The most stable conformation for this compound is the chair conformation , where both methyl groups can adopt equatorial positions, minimizing steric hindrance. The molecule's internal plane of symmetry renders it achiral despite having two potential chiral centers .

Stereochemistry Studies

This compound serves as an important model compound in stereochemistry research. Its achiral nature allows researchers to explore concepts of chirality and optical inactivity despite the presence of chiral centers. Studies have shown that the molecule's symmetry plays a crucial role in its optical properties, making it a valuable teaching tool in organic chemistry courses .

Thermal and Pyrolytic Chemistry

Research has demonstrated that this compound undergoes isomerization when subjected to thermal conditions. A study utilizing single-pulse shock tube techniques analyzed the pyrolytic behavior of this compound, revealing insights into its thermal stability and decomposition pathways . Understanding these reactions is essential for applications in materials science and chemical engineering.

Green Chemistry Initiatives

This compound has been highlighted in discussions surrounding green chemistry due to its potential as a solvent or reagent in environmentally friendly chemical processes. Its low toxicity and favorable properties make it suitable for use in sustainable practices within the chemical industry .

Table 1: Conformational Stability of this compound

| Conformation Type | Stability Level | Description |

|---|---|---|

| Chair | High | Both methyl groups are equatorial, minimizing steric strain. |

| Boat | Medium | Increased steric interactions; less stable than chair conformation. |

| Twist-Boat | Low | Higher torsional strain; not commonly observed in practice. |

Table 2: Applications in Research

Case Study 1: Thermal Stability Analysis

In a detailed study on the thermal stability of this compound, researchers utilized shock tube methodologies to investigate its decomposition pathways under high-temperature conditions. The findings indicated specific temperature thresholds for isomerization, contributing to a greater understanding of thermal reactions in cycloalkanes .

Case Study 2: Educational Applications

This compound has been employed extensively in educational settings to illustrate key concepts in stereochemistry and conformational analysis. Its achiral nature despite having chiral centers provides students with a practical example of how molecular symmetry affects optical properties .

作用機序

The mechanism of action of cis-1,2-dimethylcyclohexane in chemical reactions involves its ability to undergo conformational changes. The compound can exist in two chair conformations, each with one axial and one equatorial methyl group. These conformations influence the compound’s reactivity and the types of interactions it can participate in, such as 1,3-diaxial interactions and gauche butane interactions .

類似化合物との比較

trans-1,2-Dimethylcyclohexane: In this isomer, the two methyl groups are on opposite sides of the cyclohexane ring.

cis-1,3-Dimethylcyclohexane: Both methyl groups are on the same side but at different positions on the ring, leading to different steric interactions.

trans-1,3-Dimethylcyclohexane: The methyl groups are on opposite sides and at different positions, resulting in unique conformational preferences.

Uniqueness of cis-1,2-Dimethylcyclohexane: The uniqueness of this compound lies in its equal energy chair conformations, where each conformation has one axial and one equatorial methyl group. This results in specific steric interactions that are distinct from its trans isomer and other disubstituted cyclohexanes .

生物活性

cis-1,2-Dimethylcyclohexane is a cyclic hydrocarbon with the molecular formula . It is characterized by two methyl groups attached to adjacent carbon atoms on a cyclohexane ring. This compound has garnered interest due to its unique structural properties and potential applications in various chemical processes, particularly in the fields of organic chemistry and fuel science.

Structural Properties

Chirality and Conformation

this compound is achiral despite having two stereogenic centers. This is due to the presence of a plane of symmetry that bisects the molecule, leading to rapid interconversion between its conformers through a process known as ring flipping. The compound can exist in multiple conformations, including axial and equatorial positions for the methyl groups, which significantly influences its chemical behavior and reactivity .

Biological Activity

The biological activity of this compound is not extensively documented in terms of direct pharmacological effects; however, its structural characteristics suggest several avenues for investigation:

-

Metabolic Stability

Research indicates that cyclic hydrocarbons like this compound are stable under various thermal conditions. A study involving single-pulse shock tube experiments demonstrated that this compound undergoes isomerization at elevated temperatures (1100 to 1200 K), producing various isomers including trans-1,2-dimethylcyclohexane and octenes . This stability may influence its metabolic pathways if introduced into biological systems. -

Potential as a Fuel Component

Given its properties as a cyclic hydrocarbon, this compound may serve as a model compound for understanding the combustion characteristics of jet fuels. Its behavior under pyrolytic conditions could provide insights into the design of more efficient fuel formulations . -

Environmental Impact

The environmental implications of using such hydrocarbons in fuel formulations are critical. Understanding their degradation pathways and potential toxicity is essential for assessing their safety in ecological contexts.

Case Studies

Case Study 1: Pyrolytic Chemistry

In an experimental setup examining the pyrolytic chemistry of this compound, researchers found that it decomposes into several products under high temperatures. The study provided kinetic data that can be used to model the behavior of similar hydrocarbons in combustion processes .

Case Study 2: Isomerization Mechanisms

A detailed investigation into the isomerization mechanisms revealed that this compound can undergo internal disproportionation processes leading to various octene isomers. This finding highlights the compound's potential utility in synthetic organic chemistry where specific isomeric forms are desired .

Data Table: Properties and Reactions

特性

IUPAC Name |

(1S,2R)-1,2-dimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZJLSYJROEPSQ-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858743 | |

| Record name | (Z)-1,2-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-01-4 | |

| Record name | cis-1,2-Dimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylcyclohexane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,2-Dimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,2-dimethyl-, (1R,2S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-1,2-Dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,2-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLCYCLOHEXANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1O9N97RTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cis-1,2-Dimethylcyclohexane?

A1: this compound has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided abstracts don't detail specific spectroscopic data, researchers often employ techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to characterize this compound. [, , ] These techniques help in confirming its structure and studying its behavior in various chemical environments.

Q3: How does the cis-isomer compare to the trans-isomer in terms of density?

A3: Research indicates that this compound exhibits higher density compared to its trans-isomer. This difference in density is attributed to the influence of cis and trans conformation on the packing efficiency of the molecules. []

Q4: Has this compound been studied in the context of catalytic oxidation?

A4: Yes, this compound serves as a model substrate to investigate stereoselective oxidation reactions, particularly in the presence of catalysts like iron and cobalt complexes. [, , , , ] Researchers use this compound to assess the catalyst's ability to selectively oxidize C-H bonds while retaining the original stereochemistry.

Q5: What is the significance of stereoretention in catalytic oxidation studies involving this compound?

A5: A high degree of stereoretention during the oxidation of this compound, meaning the product mostly retains the cis configuration, suggests that the reaction proceeds through a mechanism where the catalyst directly interacts with the C-H bond, often implicating a metal-based oxidant rather than a less selective pathway involving free radicals. [, , , , ]

Q6: How does the structure of this compound impact its reactivity in catalytic oxidations?

A7: The cis configuration of the methyl groups on the cyclohexane ring influences the accessibility of the tertiary C-H bonds to catalytic oxidation. [, , , , ] Researchers can gain insights into the catalyst's steric preferences and mechanism by studying how effectively it hydroxylates this specific isomer compared to other hydrocarbons.

Q7: Are there specific challenges associated with the formulation of this compound?

A8: While the provided abstracts do not discuss formulation challenges specific to this compound, its low solubility in water might necessitate the use of specific solvents or formulation techniques. [] Researchers often optimize solvent systems to enhance solubility and facilitate reactions or analytical procedures.

Q8: What is the significance of studying the solubility of this compound in water?

A9: Understanding the solubility of hydrocarbons like this compound in water is crucial for environmental science and industrial applications. [] Researchers study these properties to model the behavior of such compounds in water bodies and design separation processes in chemical industries.

Q9: Has the formation of clathrate hydrates with this compound been studied?

A10: Yes, research has explored the ability of this compound to form structure H clathrate hydrates, particularly in the presence of methane as a help gas. [, ] This has implications for understanding the stability and formation conditions of different hydrate structures for potential applications in gas separation and storage.

Q10: What analytical techniques are used to study the interactions of this compound?

A11: Researchers utilize various analytical methods to study this compound, including gas chromatography, mass spectrometry, and electrochemical techniques. [, , , ] These methods help to identify and quantify reaction products, determine kinetic parameters, and understand reaction mechanisms.

Q11: Does the research on this compound extend beyond traditional chemical disciplines?

A13: While much of the research focuses on its chemical properties and reactivity, the study of this compound's interactions in biological systems like clathrate hydrate formation highlights its relevance to fields like materials science and energy research. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。